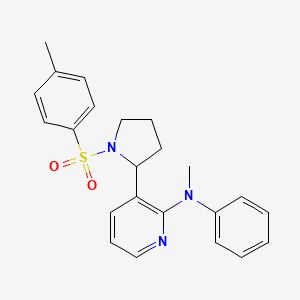
2-(Piperazin-1-yl)-2-(m-tolyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(哌嗪-1-基)-2-(间甲苯基)乙酸是一种有机化合物,其结构特点是哌嗪环和一个连接到乙酸部分的甲苯基。具有此类结构的化合物通常由于其潜在的生物活性而引起药物化学领域的兴趣。
准备方法
合成路线和反应条件
2-(哌嗪-1-基)-2-(间甲苯基)乙酸的合成通常涉及以下步骤:
哌嗪环的形成: 这可以通过适当的二胺的环化实现。
甲苯基的连接: 此步骤可能涉及傅-克烷基化或酰化反应。
乙酸部分的引入: 这可以通过羧化反应或使用乙酸衍生物来完成。
工业生产方法
工业生产方法可能会涉及优化上述合成路线,以最大限度地提高产率和纯度,同时将成本和环境影响降至最低。这可能包括使用催化剂、高通量筛选反应条件以及连续流动化学技术。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在甲苯基上,导致形成羧酸或醛。
还原: 还原反应可能会针对哌嗪环或甲苯基,可能形成胺或醇。
取代: 该化合物可以发生亲核或亲电取代反应,尤其是在芳环或哌嗪氮原子上。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 常用的还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 常用的试剂包括卤素、磺酰氯和烷基化剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,甲苯基的氧化可能会产生苯甲酸衍生物,而哌嗪环的还原可能会产生仲胺。
科学研究应用
2-(哌嗪-1-基)-2-(间甲苯基)乙酸在科学研究中可能有各种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 潜在的用途是在研究酶相互作用和受体结合。
医学: 研究其潜在的治疗效果,例如抗菌或抗癌活性。
工业: 用于开发新材料或作为化学制造过程中的前体。
作用机制
2-(哌嗪-1-基)-2-(间甲苯基)乙酸的作用机制将取决于其特定的生物靶点。通常,此类化合物可能会与酶或受体相互作用,调节其活性。哌嗪环可以模拟天然底物或抑制剂,而甲苯基可以通过疏水相互作用增强结合亲和力。
相似化合物的比较
类似化合物
2-(哌嗪-1-基)-2-苯乙酸: 类似的结构,但具有苯基而不是甲苯基。
2-(哌嗪-1-基)-2-(对甲苯基)乙酸: 类似的结构,但具有对甲苯基而不是间甲苯基。
2-(哌嗪-1-基)-2-(邻甲苯基)乙酸: 类似的结构,但具有邻甲苯基而不是间甲苯基。
独特性
2-(哌嗪-1-基)-2-(间甲苯基)乙酸由于甲苯基的特定位置而具有独特性,这会影响其化学反应性和生物活性。间位可能导致与邻位或对位相比不同的空间和电子效应,这可能导致与生物靶点的独特相互作用。
属性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-2-piperazin-1-ylacetic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15/h2-4,9,12,14H,5-8H2,1H3,(H,16,17) |
InChI 键 |
ISEGSJJRMOQSAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)


![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
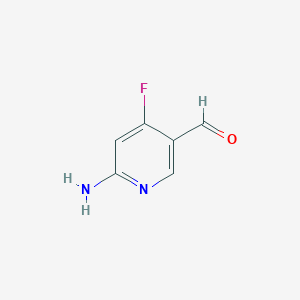
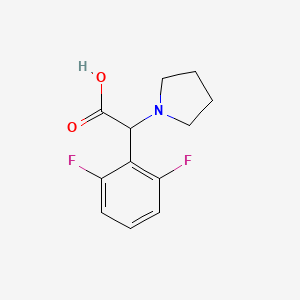
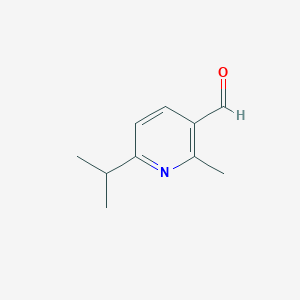
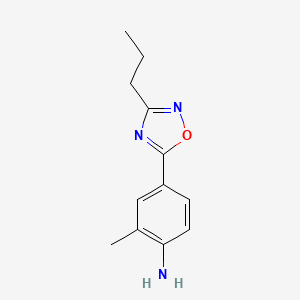
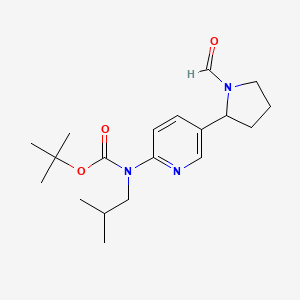

![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)
